molecular formula C12H17NO B13587928 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine

Cat. No.: B13587928
M. Wt: 191.27 g/mol
InChI Key: LFYDRSILDHYPKQ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring

Preparation Methods

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate reagent.

    Introduction of the Amino Group: The amino group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with a primary or secondary amine in the presence of a reducing agent.

    Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and its role as a ligand for various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine involves its interaction with molecular targets such as neurotransmitter transporters and receptors. It is known to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other entactogenic compounds, which produce feelings of empathy and emotional closeness.

Comparison with Similar Compounds

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine can be compared with other similar compounds, such as:

    5-MAPDB: This compound has a similar structure and mechanism of action, but with slight differences in its pharmacological profile.

    MDA: Another entactogenic compound with a similar mechanism of action but differing in its chemical structure and potency.

Biological Activity

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine, also known as a benzofuran derivative, is an organic compound with promising biological activities. Its structure includes a dihydrobenzofuran ring fused with a propanamine moiety, which contributes to its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19NO
  • Molecular Weight : 205.30 g/mol
  • IUPAC Name : 3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-1-amine

The compound is synthesized through multi-step processes involving cyclization and reductive amination reactions, often optimized for yield and purity in industrial settings .

Research indicates that this compound interacts with various molecular targets, particularly neurotransmitter systems. It is known to:

  • Inhibit the reuptake of neurotransmitters : This leads to increased levels of serotonin, dopamine, and norepinephrine in the synaptic cleft, similar to other entactogenic compounds .
  • Act as a kinase inhibitor : This interaction influences cell signaling pathways and may exhibit antiproliferative effects .

Pharmacological Profile

The compound has been studied for its potential therapeutic applications, including:

  • Antidepressant and anxiolytic effects : Preliminary studies suggest it may have mood-enhancing properties .
  • Neuropathic pain relief : Similar compounds have shown efficacy in models of neuropathic pain without affecting locomotor behavior .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityMechanism of ActionNotable Effects
5-MAPDBHighNeurotransmitter reuptake inhibitionMood enhancement
MDAModerateEntactogenic effectsEmpathy and emotional closeness

Study on Neuropathic Pain Models

In a study investigating the analgesic properties of benzofuran derivatives, this compound was tested alongside other compounds. The results indicated that it effectively reversed neuropathic pain in spinal nerve ligation models, demonstrating its potential as a therapeutic agent for chronic pain management .

ADMET Studies

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on related benzofuran compounds. These studies suggest favorable profiles regarding bioavailability and safety .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C12H17NO/c1-13-7-2-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9,13H,2-3,6-8H2,1H3

InChI Key

LFYDRSILDHYPKQ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC2=C(C=C1)OCC2

Origin of Product

United States

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